molecular formula C22H21N3O3 B6477551 7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide CAS No. 2640959-40-4

7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B6477551
CAS No.: 2640959-40-4
M. Wt: 375.4 g/mol
InChI Key: UOPPEJDGSIBRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position and an ethyl-linked phenylpyrazole moiety at the 2-carboxamide position. Its IUPAC name reflects the intricate arrangement of substituents, which include a 1-methylpyrazole ring attached to a para-substituted phenyl group.

Properties

IUPAC Name

7-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-25-18(11-13-24-25)16-8-6-15(7-9-16)10-12-23-22(26)20-14-17-4-3-5-19(27-2)21(17)28-20/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPPEJDGSIBRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Molecular Formula Core Structure Key Substituents Notable Properties
7-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide (Target) C22H21N3O3* Benzofuran 7-methoxy, ethyl-linked 4-(1-methylpyrazol-5-yl)phenyl Hypothesized enhanced selectivity due to pyrazole’s hydrogen-bonding potential
7-Methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide C22H19N3O3 Benzofuran 7-methoxy, ethyl-linked 2-phenylpyrimidin-5-yl Pyrimidine may confer rigidity and π-stacking capacity
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate C23H24F3N3O3 Benzimidazole Morpholine, trifluoromethylphenyl, ethyl carboxylate Trifluoromethyl enhances lipophilicity; morpholine improves solubility

*Calculated molecular formula based on structural analysis.

Key Research Findings

  • Core Heterocycle Impact :

    • The benzofuran core (as in the target compound and ) offers planar aromaticity for target binding, whereas benzimidazole () provides additional hydrogen-bonding sites via its N–H group .
    • Pyrazole vs. Pyrimidine Substituents: The target compound’s 1-methylpyrazole may enhance metabolic stability compared to the pyrimidine in ’s analog, which could be susceptible to enzymatic oxidation .
  • In contrast, the morpholine ring in ’s compound introduces polarity, likely improving aqueous solubility . The trifluoromethyl group in ’s benzimidazole derivative increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Hypothesized Pharmacological Profiles

  • Compound : The pyrimidine substituent could favor interactions with ATP-binding pockets in kinases due to its resemblance to purine bases .
  • Compound : The benzimidazole-morpholine scaffold may target G-protein-coupled receptors (GPCRs) or serotonin receptors, leveraging the morpholine’s solubility for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.